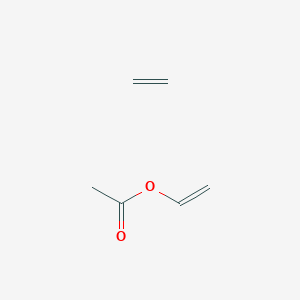![molecular formula C18H19NO2S2 B009987 N,N-diethyl-1-[(E)-3-(2-furyl)-3-oxo-1-phenyl-prop-1-enyl]sulfanyl-met hanethioamide CAS No. 106128-43-2](/img/structure/B9987.png)
N,N-diethyl-1-[(E)-3-(2-furyl)-3-oxo-1-phenyl-prop-1-enyl]sulfanyl-met hanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate is an organic compound that features a furan ring, a phenyl group, and a diethylcarbamodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate typically involves multiple steps. One common method starts with the preparation of 2-furanyl aldehyde, which is then subjected to a series of reactions to introduce the phenyl and diethylcarbamodithioate groups. The reaction conditions often involve the use of catalysts such as Lewis acids (e.g., ZrCl4/ZnI2) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Microwave-assisted synthesis is another method that can be employed to improve reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Phenyl derivatives with various substituents.
Scientific Research Applications
3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate involves its interaction with specific molecular targets. The furan ring and phenyl group can interact with enzymes and receptors, modulating their activity. The diethylcarbamodithioate moiety may also play a role in the compound’s biological effects by interacting with cellular components and pathways .
Comparison with Similar Compounds
Similar Compounds
3-(2-Furanyl)-2-propenal: Shares the furan ring but lacks the phenyl and diethylcarbamodithioate groups.
3-(2-Furanyl)-8-aryl-7,8-dihydroimidazo[2,1-c][1,2,4]triazin-4(6H)-one: Contains a furan ring and is used in medicinal chemistry.
Thiophene derivatives: Similar in structure but contain a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate is unique due to its combination of a furan ring, phenyl group, and diethylcarbamodithioate moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
106128-43-2 |
|---|---|
Molecular Formula |
C18H19NO2S2 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
[(E)-3-(furan-2-yl)-3-oxo-1-phenylprop-1-enyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C18H19NO2S2/c1-3-19(4-2)18(22)23-17(14-9-6-5-7-10-14)13-15(20)16-11-8-12-21-16/h5-13H,3-4H2,1-2H3/b17-13+ |
InChI Key |
KJEALDFPZYBTQY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)SC(=CC(=O)C1=CC=CO1)C2=CC=CC=C2 |
Isomeric SMILES |
CCN(CC)C(=S)S/C(=C/C(=O)C1=CC=CO1)/C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)C(=S)SC(=CC(=O)C1=CC=CO1)C2=CC=CC=C2 |
Synonyms |
N,N-diethyl-1-[(E)-3-(2-furyl)-3-oxo-1-phenyl-prop-1-enyl]sulfanyl-met hanethioamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B9904.png)










![2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone](/img/structure/B9934.png)


